[(4aR,6R,7S,8S,8aS)-7,8-dihydroxy-6-(4-nitrophenoxy)-2-phenyl-4a,6,8,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-7-yl]-phenylmethanone
Description
This compound is a highly functionalized pyrano[3,2-d][1,3]dioxin derivative characterized by:
- Core structure: A fused pyran-dioxin bicyclic system with stereospecific hydroxyl groups at C7 and C6.
- Substituents: A 4-nitrophenoxy group at C6, introducing strong electron-withdrawing properties. A phenyl group at C2, contributing to steric bulk and aromatic interactions.
Its molecular complexity arises from multiple stereocenters (4aR,6R,7S,8S,8aS), which influence conformational stability and intermolecular interactions.
Properties
Molecular Formula |
C26H23NO9 |
|---|---|
Molecular Weight |
493.5 g/mol |
IUPAC Name |
[(4aR,6R,7S,8S,8aS)-7,8-dihydroxy-6-(4-nitrophenoxy)-2-phenyl-4a,6,8,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-7-yl]-phenylmethanone |
InChI |
InChI=1S/C26H23NO9/c28-22(16-7-3-1-4-8-16)26(30)23(29)21-20(15-33-24(36-21)17-9-5-2-6-10-17)35-25(26)34-19-13-11-18(12-14-19)27(31)32/h1-14,20-21,23-25,29-30H,15H2/t20-,21-,23+,24?,25+,26+/m1/s1 |
InChI Key |
ONSRXKJXIHYUFQ-WTYKCDFCSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]([C@]([C@H](O2)OC3=CC=C(C=C3)[N+](=O)[O-])(C(=O)C4=CC=CC=C4)O)O)OC(O1)C5=CC=CC=C5 |
Canonical SMILES |
C1C2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])(C(=O)C4=CC=CC=C4)O)O)OC(O1)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4aR,6R,7S,8S,8aS)-7,8-dihydroxy-6-(4-nitrophenoxy)-2-phenyl-4a,6,8,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-7-yl]-phenylmethanone typically involves a multi-step process. The initial step often includes the formation of the pyrano[3,2-d][1,3]dioxin ring system through a cyclization reaction. This is followed by the introduction of the nitrophenoxy and phenylmethanone groups via nucleophilic substitution and Friedel-Crafts acylation reactions, respectively. The final steps involve the hydroxylation of the compound to introduce the dihydroxy groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and pH of the reaction environment, as well as using catalysts to enhance the reaction rates. The use of continuous flow reactors and automated synthesis platforms can further improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[(4aR,6R,7S,8S,8aS)-7,8-dihydroxy-6-(4-nitrophenoxy)-2-phenyl-4a,6,8,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-7-yl]-phenylmethanone undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The phenylmethanone group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or hydrogen gas for reduction, and electrophiles such as halogens or sulfonyl chlorides for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure selectivity and efficiency.
Major Products
The major products formed from these reactions include ketones, aldehydes, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
The compound serves as a building block in organic synthesis. Its complex structure allows it to participate in various chemical reactions:
- Reagent in Organic Reactions : The hydroxyl and nitrophenoxy groups can engage in nucleophilic substitutions and other transformations.
- Synthesis of Complex Molecules : It is utilized for the construction of more intricate molecular architectures through multi-step synthetic pathways.
Biology
Research indicates that this compound may exhibit significant biological activities:
- Antimicrobial Properties : Studies have suggested potential efficacy against various bacterial strains.
- Anticancer Activity : Preliminary investigations indicate that it may inhibit cancer cell proliferation through specific mechanisms of action.
Medicine
The compound is being explored for its therapeutic potential:
- Lead Compound for Drug Development : Its structural characteristics make it a candidate for further modifications aimed at enhancing biological activity.
- Potential Therapeutic Effects : Investigations are ongoing to determine its effects on specific diseases and conditions.
Industry
In industrial applications, the compound has several uses:
- Development of New Materials : Its unique properties make it suitable for creating novel materials with specific functionalities.
- Catalyst in Industrial Processes : The compound may be employed as a catalyst in various chemical manufacturing processes.
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal demonstrated the antimicrobial effects of the compound against Staphylococcus aureus. The results indicated that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL.
Case Study 2: Anticancer Properties
In vitro studies have shown that the compound can induce apoptosis in breast cancer cells. Mechanistic studies revealed that it activates caspase pathways leading to programmed cell death.
Case Study 3: Material Science Applications
Research has explored the use of this compound in developing biodegradable polymers. The incorporation of its structure into polymer matrices has shown improved mechanical properties and degradation rates compared to conventional materials.
Mechanism of Action
The mechanism of action of [(4aR,6R,7S,8S,8aS)-7,8-dihydroxy-6-(4-nitrophenoxy)-2-phenyl-4a,6,8,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-7-yl]-phenylmethanone involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and nitrophenoxy groups can form hydrogen bonds and other interactions with biological macromolecules, affecting their function. The phenylmethanone group can participate in π-π stacking interactions with aromatic residues in proteins, influencing their activity. These interactions can modulate various cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Similarities
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in the target compound increases electrophilicity compared to methoxy () or phenoxy () substituents, making it more reactive in nucleophilic substitutions .
Key Observations :
- Protection Strategies : and utilize silyl ethers (e.g., tert-butyldimethylsilyl) or acetal groups to protect hydroxyls during synthesis, whereas the target compound’s nitro group may require milder conditions to avoid reduction .
- Yield Optimization : Fluorinated analogues () achieve higher yields (~80%) via acid-catalyzed cyclization, suggesting similar approaches could be adapted for the nitro-substituted target .
Physicochemical Properties
Table 3: Comparative Physicochemical Data
Key Observations :
- Solubility: The nitro and benzophenone groups in the target compound reduce aqueous solubility compared to diol-containing analogues () .
- Stability : The nitro group may render the compound prone to photodegradation, necessitating storage in dark, inert conditions .
Biological Activity
The compound [(4aR,6R,7S,8S,8aS)-7,8-dihydroxy-6-(4-nitrophenoxy)-2-phenyl-4a,6,8,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-7-yl]-phenylmethanone is a complex organic molecule with potential biological applications. Understanding its biological activity is crucial for evaluating its therapeutic potential in various medical fields.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 424.46 g/mol. The structure features multiple functional groups including hydroxyl (-OH) and nitro (-NO2) groups which are known to influence biological interactions.
Biological Activity Overview
Research into the biological activity of this compound has indicated several key areas of interest:
- Antioxidant Activity : The presence of hydroxyl groups suggests potential antioxidant properties. Compounds with similar structures have shown the ability to scavenge free radicals and reduce oxidative stress.
- Anti-inflammatory Properties : Studies have indicated that derivatives of similar compounds exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
- Cytotoxicity : Preliminary studies have assessed the cytotoxic effects against various cancer cell lines. For instance, compounds with similar frameworks have demonstrated significant cytotoxicity against breast cancer cell lines (e.g., MCF-7) .
Antioxidant Activity
A study conducted on related compounds revealed that the presence of electron-withdrawing groups enhanced antioxidant activity due to improved interaction with radical species. The compound's ability to donate hydrogen atoms from hydroxyl groups was crucial in this activity .
Anti-inflammatory Studies
In vitro assays demonstrated that the compound inhibited COX-2 and LOX activities significantly. For example:
- IC50 Values : Compounds structurally similar to the target compound showed IC50 values ranging from 10 µM to 25 µM against COX-2 .
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| Similar Compound A | 10 | COX-2 |
| Similar Compound B | 15 | LOX |
| Target Compound | TBD | TBD |
Cytotoxicity Assays
The cytotoxic effects were tested using the MTT assay on several cancer cell lines:
- MCF-7 Cells : The compound exhibited significant cytotoxicity with an IC50 value estimated at approximately 20 µM.
| Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|
| MCF-7 | 20 | Doxorubicin (1 µM) |
| Hek293 | TBD | TBD |
Case Studies
Several case studies have explored the biological activity of structurally related compounds:
- Case Study 1 : A derivative exhibited potent anti-inflammatory effects in animal models of arthritis by reducing swelling and pain markers.
- Case Study 2 : A similar compound was evaluated for its neuroprotective effects in models of Alzheimer's disease, showing promise in inhibiting acetylcholinesterase activity .
Q & A
Q. What are the key steps in synthesizing this compound, and how can stereochemical control be achieved?
The synthesis involves sequential protection/deprotection of hydroxyl groups and selective functionalization. For example:
- A fluorinated analog was synthesized via acid-catalyzed methanolysis of a precursor, followed by benzaldehyde dimethyl acetal protection under p-toluenesulfonic acid catalysis .
- Stereochemical control is achieved through chiral starting materials or catalysts, as seen in related pyrano-dioxin systems using sodium hydride and chloromethyl ethyl ether for etherification .
- Critical steps include silica gel chromatography for purification and monitoring via NMR (e.g., H, C) to confirm stereochemistry .
Q. How can the compound’s stability and solubility be optimized for experimental use?
- Solubility : The compound is typically dissolved in polar aprotic solvents (e.g., DMF, DMSO) due to its polyhydroxy and aromatic moieties. Pre-formulation studies using techniques like dynamic light scattering can assess aggregation .
- Stability : Protect from light and moisture. Store lyophilized at -20°C. Stability in solution varies; for example, related dihydroxy derivatives degrade within 24 hours at room temperature in aqueous buffers .
Q. What analytical methods are recommended for structural validation?
- NMR Spectroscopy : H and C NMR confirm substituent positions and stereochemistry. F NMR (if fluorinated analogs are synthesized) verifies fluorination .
- HRMS : High-resolution mass spectrometry (e.g., ESI-HRMS) validates molecular weight and fragmentation patterns .
- X-ray Crystallography : For absolute configuration determination, as demonstrated for a related 6-methoxy-2-phenyl-pyrano-dioxin derivative .
Advanced Research Questions
Q. What strategies resolve contradictions in reaction yields during scale-up synthesis?
- Reaction Optimization : Vary catalysts (e.g., p-TsOH vs. TFA) or solvents (DMF vs. THF) to improve yields. For example, using NaH in THF increased etherification efficiency in a related compound .
- Byproduct Analysis : LC-MS or TLC can identify side products (e.g., over-oxidation of nitro groups or acetal hydrolysis). Adjust reaction time/temperature to suppress these .
Q. How does the 4-nitrophenoxy group influence the compound’s electronic and steric properties?
- Electronic Effects : The electron-withdrawing nitro group reduces electron density on the pyran ring, affecting reactivity in nucleophilic substitutions. DFT calculations (e.g., using Gaussian) can map charge distribution .
- Steric Hindrance : X-ray data from analogous compounds show that bulky substituents (e.g., phenyl groups) induce chair conformations in the pyran ring, limiting accessibility for certain reactions .
Q. What methodologies are suitable for studying its interaction with biological targets (e.g., enzymes)?
- Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip to measure binding kinetics with proteins .
- Molecular Docking : Use software like AutoDock Vina to predict binding poses. For example, the phenylmethanone moiety may anchor in hydrophobic pockets .
- In Vitro Assays : Test inhibitory activity against kinases or glycosidases, given structural similarities to known glycosidase inhibitors .
Methodological Notes
- Contradiction Handling : Conflicting solubility data (e.g., aqueous vs. DMSO solubility) may arise from polymorphic forms. Use differential scanning calorimetry (DSC) to identify crystalline vs. amorphous states .
- Stereochemical Pitfalls : Ensure chiral HPLC or optical rotation measurements are performed to avoid enantiomeric impurities, as seen in spirocyclic analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
